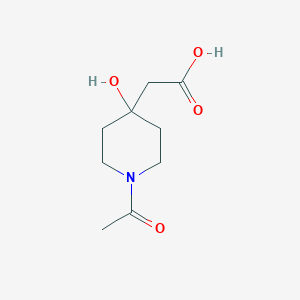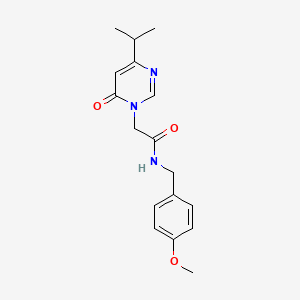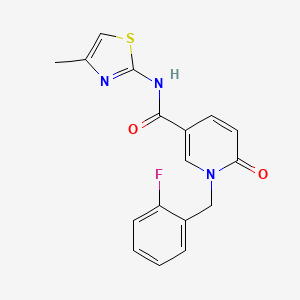
3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research. MTA belongs to the class of triazole compounds and has been widely studied for its potential applications in various fields, including medicinal chemistry and material science. In
Aplicaciones Científicas De Investigación
Chemistry and Material Science Applications
Synthesis and Characterization of Complexes
- Research into the chemistry of aniline derivatives, including those structurally similar to 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline, has led to the development of methodologies for synthesizing aminoazo dyes and studying their interaction with proteins. These studies are foundational for understanding the chemical properties and potential applications of aniline derivatives in dyeing and biological staining processes (E. Miller & J. Miller, 1949).
Catalysis
- The catalytic properties of compounds involving triazoles have been explored, such as in the ruthenium-catalyzed C–H amidation of arenes. This process is significant for creating N-heterocyclic compounds, demonstrating the triazole derivatives' utility in facilitating complex chemical transformations with environmental benefits, including producing N2 gas as the sole byproduct (Xiaoyu Wang et al., 2016).
Photoluminescence
- Copper(I) complexes with amido-triazolato ligands, including those structurally related to the target compound, have been synthesized to explore their photoluminescent properties. These complexes exhibit long-lived photoluminescence, ranging from yellow to red-orange, highlighting their potential applications in optoelectronic devices and sensors (Gerald F. Manbeck et al., 2011).
Medicinal and Biological Applications
Drug Discovery
- Triazole derivatives have been identified as potent inhibitors of methionine aminopeptidase-2 (MetAP2), a target for cancer therapy. The studies have led to the discovery of compounds with significant inhibitory activity, showcasing the potential of triazole-based structures in developing new anticancer agents (J. Marino et al., 2007).
Supramolecular Chemistry
- The unique supramolecular interactions of 1,2,3-triazoles, similar to those in the target compound, enable applications in supramolecular chemistry, coordination chemistry, and materials science. These interactions facilitate the development of complex molecular architectures and functional materials, including sensors and catalysts (B. Schulze & U. Schubert, 2014).
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to exhibit antimicrobial activities , suggesting that they may interact with enzymes or proteins essential for microbial growth and survival.
Mode of Action
Related 1,2,4-triazole compounds have been shown to interfere with the function of various enzymes and proteins, leading to the inhibition of microbial growth .
Biochemical Pathways
Related 1,2,4-triazole compounds have been associated with the disruption of various biochemical processes essential for microbial survival .
Result of Action
Related 1,2,4-triazole compounds have been found to exhibit cytotoxic activities against tumor cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
Propiedades
IUPAC Name |
3-(3-methyl-1,2,4-triazol-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-12-11-6-13(7)9-4-2-3-8(10)5-9/h2-6H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHARNKHVMXBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1C2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2829119.png)


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)

![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)
![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)


![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2829136.png)


